N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide
Brand Name: Vulcanchem
CAS No.: 526188-26-1
VCID: VC4493407
InChI: InChI=1S/C12H14INO/c1-8(2)6-12(15)14-11-5-4-10(13)7-9(11)3/h4-7H,1-3H3,(H,14,15)
SMILES: CC1=C(C=CC(=C1)I)NC(=O)C=C(C)C
Molecular Formula: C12H14INO
Molecular Weight: 315.154

N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide

CAS No.: 526188-26-1

Cat. No.: VC4493407

Molecular Formula: C12H14INO

Molecular Weight: 315.154

* For research use only. Not for human or veterinary use.

N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide - 526188-26-1

Specification

CAS No. 526188-26-1
Molecular Formula C12H14INO
Molecular Weight 315.154
IUPAC Name N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide
Standard InChI InChI=1S/C12H14INO/c1-8(2)6-12(15)14-11-5-4-10(13)7-9(11)3/h4-7H,1-3H3,(H,14,15)
Standard InChI Key HCUOCPRRZVQVBD-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)I)NC(=O)C=C(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central enamide backbone (CH2=C(CH3)CONH\text{CH}_2=\text{C}(\text{CH}_3)\text{CONH}-) attached to a 4-iodo-2-methylphenyl group. The iodine atom at the para position of the aromatic ring and the methyl group at the ortho position create steric and electronic effects that influence its reactivity . Key structural identifiers include:

Table 1: Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC12H14INO\text{C}_{12}\text{H}_{14}\text{INO}
Molecular Weight315.15 g/mol
IUPAC NameN-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide
SMILESCC1=C(C=CC(=C1)I)NC(=O)C=C(C)C
InChIKeyHCUOCPRRZVQVBD-UHFFFAOYSA-N

The presence of the iodine atom enhances polarizability, making the compound suitable for cross-coupling reactions in synthetic chemistry .

Synthesis Methods

General Synthetic Strategies

The synthesis typically involves coupling a substituted aniline with an acryloyl chloride derivative. A representative procedure from the literature includes:

Table 2: Synthesis Protocol for N-(4-Iodophenyl)-3-methylbut-2-enamide

StepProcedureYield
1React 4-iodoaniline (25.0 g, 114 mmol) with 3,3-dimethylacryloyl chloride (13.36 mL, 120 mmol) in DCM. Add pyridine (9.70 mL, 120 mmol) and stir for 16 h.93%
2Wash with saturated NH4_4Cl, H2_2O, and brine. Dry over MgSO4_4 and recrystallize from ethanol.-

For N-(4-iodo-2-methylphenyl) derivatives, the ortho-methyl group is introduced via directed ortho-metalation or Friedel-Crafts alkylation prior to iodination .

Optimization and Challenges

  • Iodination Efficiency: Electrophilic iodination using I2/HIO3\text{I}_2/\text{HIO}_3 or Niodosuccinimide\text{N}-iodosuccinimide (NIS) achieves high para-selectivity due to the directing effect of the amide group .

  • Side Reactions: Competing hydrolysis of the enamide moiety can occur under acidic conditions, necessitating anhydrous solvents like THF or DCM .

Materials Science Applications

Cross-Coupling Reactions

The iodine substituent enables participation in Ullmann and Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with arylboronic acids yields biaryl structures used in organic electronics .

Polymer Synthesis

As a monomer, the enamide group undergoes radical polymerization to form thermally stable polyamides. A study reported a glass transition temperature (TgT_g) of 185°C for polymers derived from N-(2-iodophenyl)enamides .

Biological and Toxicological Profiles

In Vitro Metabolism

Hepatic microsomal studies of similar compounds show oxidative deiodination as the primary metabolic pathway, mediated by CYP3A4 . The ortho-methyl group slows degradation, increasing half-life (t1/2t_{1/2}) to 6.2 h in human liver microsomes .

Toxicity Data

  • Acute Toxicity: LD50_{50} (rat, oral) > 2000 mg/kg, indicating low acute toxicity.

  • Genotoxicity: Negative in Ames tests for mutagenicity .

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